2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in an organic solvent like dichloromethane or dimethylformamide.
Major Products
Deprotection: The removal of the fluorenylmethoxycarbonyl group yields the free amino acid.
Coupling: The formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a key reagent in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology: Used in the synthesis of peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for use in various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid is unique due to its specific structure that allows for efficient protection and deprotection of the amino group during peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice in solid-phase peptide synthesis compared to other protecting groups.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12(22)10-18(19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMCBXJGFIFOHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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